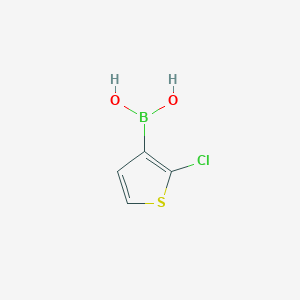
2-Chlorothiophene-3-boronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Chlorothiophene-3-boronic acid derivatives can be approached through the electrochemical polymerization of 3-chlorothiophene in mixed electrolytes containing boron trifluoride diethyl etherate and sulfuric acid, achieving conductive poly(3-chlorothiophene) films with varying properties based on the electrolyte composition (Xu et al., 2003). Additionally, boronic acids serve as versatile building blocks for constructing complex molecular architectures, including polymers and nanostructures, through reversible condensation reactions (Severin, 2009).
Molecular Structure Analysis
The molecular structure of 2-Chlorothiophene-3-boronic acid and its derivatives plays a crucial role in their chemical reactivity and physical properties. Studies on boron(III) subphthalocyanines have revealed how different substituents on the thiophene ring can influence the optical and electrochemical properties of these compounds, suggesting that the position and nature of substituents on the thiophene ring are key factors in designing materials with desired properties (Rey et al., 1998).
Chemical Reactions and Properties
2-Chlorothiophene-3-boronic acid and its polymers exhibit a range of chemical reactions and properties, with polymer films showing significant conductivity and electrochemical behavior (Xu et al., 2001). The incorporation of boronic acid into graphene oxide structures demonstrates enhanced electrochemical performance, showcasing the potential of boronic acid derivatives in improving the functionality of graphene-based materials (Pourazadi et al., 2013).
Physical Properties Analysis
The physical properties of 2-Chlorothiophene-3-boronic acid derivatives, such as their conductivity and morphology, are significantly influenced by the synthesis conditions, including the electrolyte composition and the applied potential. This is evident in the preparation of poly(3-chlorothiophene) films, where the generation potential significantly affects the film's physical and electrochemical properties (Aradilla et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-Chlorothiophene-3-boronic acid are characterized by its reactivity in various chemical reactions, including its use in the synthesis of borylated thiophenes via formal thioboration, demonstrating its utility in accessing thiophene derivatives with functionalized boron centers (Bel Abed & Blum, 2018). Additionally, the reactivity of boronic acids in creating complex molecular architectures underscores their importance as versatile building blocks in organic synthesis and material science.
Applications De Recherche Scientifique
-
Chemical Biology and Medicinal Chemistry
- Boronic acids, including 2-Chlorothiophene-3-boronic acid, have found numerous applications in chemical biology and medicinal chemistry .
- They are used in reversible click reactions, which have applications in these fields .
- The mechanism of reversible kinetics of these reactions is being studied, and it’s of utmost importance to any stimuli-responsive biological and material chemistry explorations .
-
Biomedical Devices and Material Chemistry
-
Sensing Applications
-
Biological Labelling and Protein Manipulation
-
Controlled Release of Insulin
-
Synthetic Receptors for Low Molecular Compounds
-
Cell Labelling
-
Electrophoresis of Glycated Molecules
-
Building Materials for Microparticles
-
Pharmaceuticals and Agrochemicals
-
Suzuki-Miyaura Cross-Couplings
Safety And Hazards
Orientations Futures
Boronic acids, including 2-Chlorothiophene-3-boronic acid, are increasingly utilized in diverse areas of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .
Propriétés
IUPAC Name |
(2-chlorothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-4-3(5(7)8)1-2-9-4/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVLMZZYJOJCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625099 | |
| Record name | (2-Chlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorothiophene-3-boronic acid | |
CAS RN |
177734-82-6 | |
| Record name | B-(2-Chloro-3-thienyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177734-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chlorothiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)
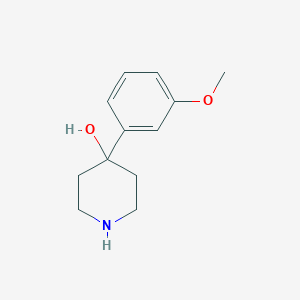
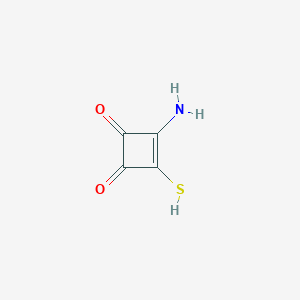
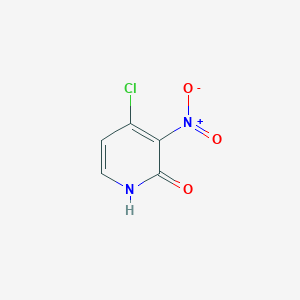
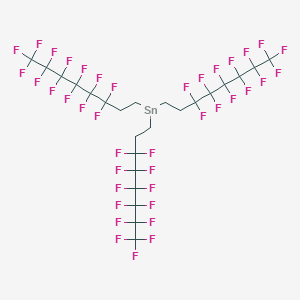
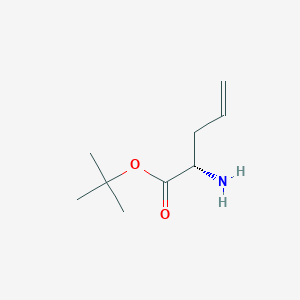
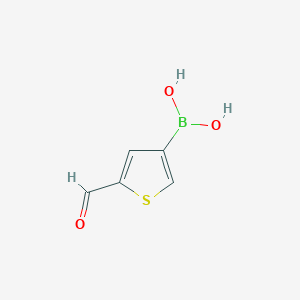
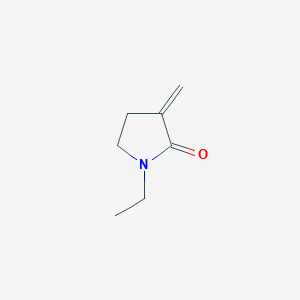
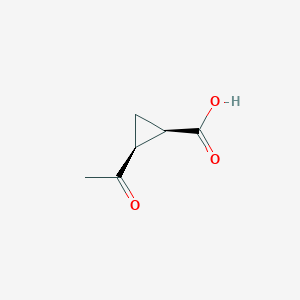
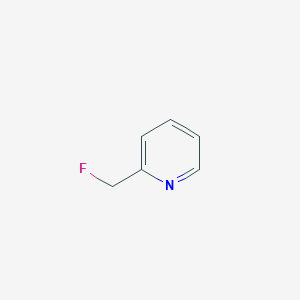
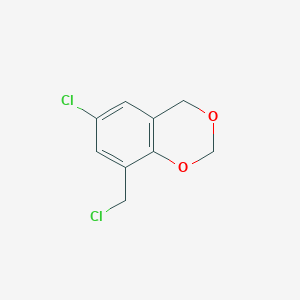
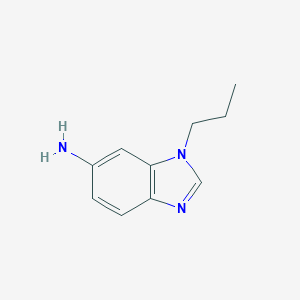
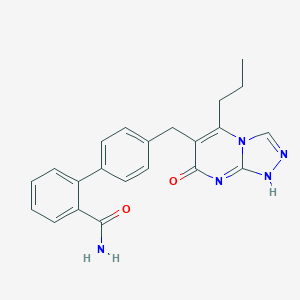
![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)